An In-depth Technical Guide to 3-(2-pentyl)phenol: Properties, Synthesis, and Characterization
An In-depth Technical Guide to 3-(2-pentyl)phenol: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(2-pentyl)phenol, a substituted phenolic compound with potential applications in chemical synthesis and drug development. Due to the limited availability of direct experimental data for this specific isomer, this document integrates established principles of organic chemistry, data from analogous compounds, and predictive methodologies to offer a robust scientific profile. This approach ensures a scientifically sound resource for researchers and developers, highlighting the causality behind its properties and the rationale for its characterization.
Molecular Structure and Physicochemical Properties
3-(2-pentyl)phenol, also known as 3-(sec-pentyl)phenol, possesses a phenol ring substituted at the meta-position with a secondary pentyl group. This structure dictates its physicochemical properties, influencing its reactivity, solubility, and potential biological interactions.
Structural Diagram:
Caption: Chemical structure of 3-(2-pentyl)phenol.
Predicted Physicochemical Properties:
The properties of 3-(2-pentyl)phenol are largely influenced by the interplay between the hydrophilic hydroxyl group and the hydrophobic pentyl chain. The branched nature of the sec-pentyl group also imparts steric hindrance that can affect its reactivity and physical properties compared to its straight-chain isomer, 3-(n-pentyl)phenol.
| Property | Predicted Value/Information | Source/Basis of Prediction |
| Molecular Formula | C₁₁H₁₆O | - |
| Molecular Weight | 164.24 g/mol | - |
| CAS Number | Not assigned | - |
| Appearance | Colorless to pale yellow liquid | Based on similar alkylphenols. |
| Boiling Point | ~260-265 °C at 760 mmHg | Analogy to 3-pentylphenol (265.4 °C).[1][2] The branched chain may slightly lower the boiling point. |
| Melting Point | Not available | Likely a low-melting solid or liquid at room temperature. |
| Density | ~0.96 g/cm³ | Analogy to 3-pentylphenol (0.964 g/cm³).[1][2] |
| Solubility | Insoluble in water. Soluble in organic solvents like alcohols, ethers, and aromatic hydrocarbons.[3] | General solubility of alkylphenols.[1][3] |
| pKa | ~10.1 | Prediction based on the pKa of 3-pentylphenol (10.10 ± 0.10).[1] |
Synthesis and Reactivity
Proposed Synthesis: Friedel-Crafts Alkylation
A standard and logical approach for the synthesis of 3-(2-pentyl)phenol is the Friedel-Crafts alkylation of phenol with a suitable pentylating agent, such as 2-pentanol or a 2-halopentane, in the presence of a Lewis acid catalyst. The choice of catalyst and reaction conditions is critical to control the regioselectivity and minimize side reactions like O-alkylation and polyalkylation.
Caption: Proposed synthesis workflow for 3-(2-pentyl)phenol.
Experimental Protocol: Friedel-Crafts Alkylation of Phenol
This protocol outlines a general procedure. Optimization of reactant ratios, temperature, and reaction time is crucial for maximizing the yield of the desired meta-isomer.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add phenol (1.0 equivalent) and a suitable solvent (e.g., nitrobenzene or a non-coordinating solvent).
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Catalyst Addition: Cool the mixture in an ice bath and slowly add the Lewis acid catalyst (e.g., anhydrous aluminum chloride, 1.1 equivalents).
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Alkylation: Add 2-pentanol or 2-chloropentane (1.0 equivalent) dropwise from the dropping funnel while maintaining the low temperature.
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Reaction: After the addition is complete, allow the reaction to stir at room temperature or gently heat to drive the reaction to completion. Monitor the progress by thin-layer chromatography (TLC).
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Workup: Upon completion, quench the reaction by slowly pouring the mixture into ice-cold dilute hydrochloric acid.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, a mixture of ortho, meta, and para isomers, can be purified by fractional distillation under reduced pressure or by column chromatography.
Reactivity Profile
The reactivity of 3-(2-pentyl)phenol is governed by both the hydroxyl group and the activated aromatic ring.
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Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated by strong bases to form a phenoxide ion. This phenoxide is a potent nucleophile and can undergo O-alkylation or O-acylation reactions.
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Aromatic Ring: The hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution.[4][5] However, the presence of the bulky sec-pentyl group at the meta-position will sterically hinder the 2- and 4-positions to some extent, potentially influencing the regioselectivity of further substitutions. Reactions such as nitration, halogenation, and sulfonation are expected to occur primarily at the positions ortho and para to the hydroxyl group.[4]
Spectroscopic Characterization
The following sections describe the expected spectroscopic data for 3-(2-pentyl)phenol based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum will provide key information about the arrangement of protons in the molecule.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling |
| OH | 4.5 - 5.5 | broad singlet | - |
| Aromatic H | 6.6 - 7.2 | multiplet | - |
| CH (benzylic) | 2.7 - 3.0 | sextet | CH₂, CH₃ |
| CH₂ | 1.5 - 1.7 | multiplet | CH, CH₃ |
| CH₃ (ethyl) | 0.8 - 1.0 | triplet | CH₂ |
| CH₃ (methyl) | 1.1 - 1.3 | doublet | CH |
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-OH (C1) | 154 - 156 |
| C-H (Aromatic) | 115 - 130 |
| C-C (Aromatic, C3) | 140 - 142 |
| CH (benzylic) | 40 - 45 |
| CH₂ | 30 - 35 |
| CH₃ (ethyl) | 10 - 15 |
| CH₃ (methyl) | 20 - 25 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorption bands for the hydroxyl and aromatic functionalities.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H stretch | 3200 - 3600 (broad) | Hydrogen-bonded hydroxyl group.[6] |
| C-H stretch (aromatic) | 3000 - 3100 (sharp) | Aromatic C-H bonds.[6] |
| C-H stretch (aliphatic) | 2850 - 2960 (strong) | Aliphatic C-H bonds of the pentyl group. |
| C=C stretch (aromatic) | 1500 - 1600 (medium) | Aromatic ring vibrations.[6] |
| C-O stretch (phenol) | 1200 - 1260 (strong) | Phenolic C-O bond.[6] |
Mass Spectrometry (Predicted Fragmentation)
In mass spectrometry using electron ionization (EI), 3-(2-pentyl)phenol is expected to show a molecular ion peak and characteristic fragment ions.
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Molecular Ion (M⁺): m/z = 164
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Major Fragments:
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Benzylic cleavage: Loss of a propyl radical (•C₃H₇) to give a fragment at m/z = 121.
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Loss of an alkene: McLafferty rearrangement could lead to the loss of propene (C₃H₆) resulting in a fragment at m/z = 122.
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Loss of the pentyl group: Cleavage of the C-C bond between the aromatic ring and the pentyl group would result in a fragment at m/z = 93.
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Applications and Future Directions
Substituted phenols are valuable intermediates in the synthesis of a wide range of compounds. 3-pentylphenol, a close isomer, is used in the synthesis of cannabidiol analogs, suggesting that 3-(2-pentyl)phenol could also serve as a precursor for novel pharmaceutical compounds.[1] Its potential biological activities, such as anticonvulsant, anxiolytic, and anti-inflammatory effects, warrant further investigation.[1] The branched alkyl chain may modulate lipophilicity and receptor binding compared to its linear counterpart, offering opportunities for fine-tuning the pharmacological properties of derivative compounds.
Conclusion
This technical guide provides a detailed, albeit partially predictive, overview of the chemical and physical properties of 3-(2-pentyl)phenol. By combining established chemical principles with data from analogous compounds, we have constructed a comprehensive profile to aid researchers and drug development professionals. The proposed synthetic route and predicted spectroscopic data offer a solid foundation for the practical synthesis and characterization of this compound, paving the way for its exploration in various scientific and industrial applications.
References
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Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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